molecular formula C9H8Cl2O B8463403 o-(2,2-Dichlorocyclopropyl)phenol

o-(2,2-Dichlorocyclopropyl)phenol

Cat. No.: B8463403
M. Wt: 203.06 g/mol
InChI Key: ZCZFPBCRZGDTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-(2,2-Dichlorocyclopropyl)phenol is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring a 2,2-dichlorocyclopropyl moiety attached to an aromatic system are valuable intermediates in hetero-type benzannulation reactions, a method used to construct complex benzo-fused heterocycles like benzothiophenes from simpler thiophene cores . These syntheses are pivotal for creating novel pharmacophores found in various therapeutic agents . The dichlorocyclopropyl group acts as a key reactive handle in these transformations. Under Lewis acid promotion, such as with TiCl4 or SnCl4, this functional group enables ring-expansion reactions that lead to the formation of substituted aromatic systems . The resulting chlorinated heterocycles can subsequently undergo further functionalization via cross-coupling reactions, including Suzuki-Miyaura coupling, to introduce diverse aryl, hydroxyl, or boronate groups . This makes this compound a versatile precursor for generating a library of compounds for biological screening and materials science applications. This product is specifically offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-(2,2-dichlorocyclopropyl)phenol

InChI

InChI=1S/C9H8Cl2O/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7,12H,5H2

InChI Key

ZCZFPBCRZGDTEB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications/Risks References
o-(2,2-Dichlorocyclopropyl)phenol C₉H₇Cl₂O Ortho-substituted phenol with dichlorocyclopropyl group. Intermediate for ciprofibrate; induces peroxisome proliferation in liver cells.
4-(2,2-Dichlorocyclopropyl)phenol acetate C₁₁H₁₀Cl₂O₂ Acetylated derivative of the parent phenol. Pharmaceutical intermediate (e.g., ciprofibrate synthesis).
2-Chlorophenol C₆H₅ClO Simple chlorophenol without cyclopropyl group. Industrial disinfectant; highly toxic (LD₅₀: 670 mg/kg in rats).
4-((2,2-Dichlorocyclopropyl)methyl)-2-methoxyphenol C₁₁H₁₂Cl₂O₂ Methoxy-substituted phenol with dichlorocyclopropylmethyl group. Derived from eugenol; optimized via Response Surface Methodology for ~44% yield.
Methyl clofenapate C₁₇H₁₄Cl₂O₃ Phenoxypropionate derivative. Potent peroxisome proliferator; induces hepatocellular carcinomas in rodents.

Key Comparative Analysis

Structural Complexity and Synthesis this compound requires multi-step synthesis, including cyclopropanation (e.g., dichlorocarbene addition to styrene) followed by functional group modifications (). 2-Chlorophenol, in contrast, is synthesized via direct chlorination of phenol, reflecting simpler chemistry (). The methoxy derivative () involves cyclopropanation of eugenol, optimized using Central Composite Design for reaction time and solvent ratios.

Biological Activity and Toxicity Peroxisome Proliferation: Both this compound derivatives and methyl clofenapate induce hepatic peroxisome proliferation, leading to oxidative stress and carcinogenesis in rats (). Chlorophenols: Simple chlorophenols (e.g., 2-Chlorophenol) exhibit acute toxicity but lack the cyclopropyl moiety linked to chronic oxidative damage ().

Industrial and Pharmaceutical Relevance The acetate ester of this compound is pivotal in ciprofibrate production, with optimized processes for cost-effective synthesis (). Methyl clofenapate, though structurally distinct, shares a similar mechanism of action but is restricted due to carcinogenicity ().

Table 2: Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Notes References
This compound derivatives Hepatocarcinogenic in rodents; non-mutagenic in Salmonella assays. Used under strict industrial controls.
2-Chlorophenol Acute toxicity (LD₅₀: 670 mg/kg); environmental pollutant. Regulated under EPA guidelines.
Ciprofibrate Therapeutic hypolipidemic agent; chronic use linked to liver effects. Approved with monitoring for hepatic function.

Q & A

Q. What are the recommended synthetic routes for o-(2,2-dichlorocyclopropyl)phenol, and how do reaction conditions influence yield?

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation. Key spectral markers include:
  • ¹H NMR : Cyclopropyl protons at δ 1.8–2.2 ppm (multiplet) and aromatic protons at δ 6.7–7.3 ppm .
  • HRMS : Molecular ion peak at m/z 217.97 (C₉H₈Cl₂O) .
    Purity assessment requires HPLC with a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm) .

Q. What are the critical safety considerations when handling o-(2,2-dichlorocyclopropyl)phenol in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .
  • Waste Disposal : Neutralize with 10% NaOH solution before disposal to avoid environmental release of chlorinated byproducts .

Advanced Research Questions

Q. How does the electronic nature of the cyclopropane ring influence the reactivity of this compound in nucleophilic aromatic substitution?

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., HEK293 vs. MCF-7 cell lines) may arise from impurity profiles or stereochemical variations. Implement:
  • Chiral HPLC to isolate enantiomers (e.g., trans vs. cis cyclopropane configurations) .
  • LC-MS/MS to quantify trace impurities (e.g., dichlorobenzene byproducts) below 0.1% thresholds .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmacologically active compounds?

  • Methodological Answer : It serves as a key intermediate in ciprofibrate (hypolipidemic agent) synthesis. The phenol group undergoes esterification with methylpropanoic acid, followed by glucuronidation for enhanced solubility. Critical steps include Schotten-Baumann reaction optimization (yield >80%) and column chromatography (silica gel, hexane/ethyl acetate) for diastereomer separation .

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